molecular formula C20H21ClN6O2 B2664956 1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013875-69-8

1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2664956
CAS No.: 1013875-69-8
M. Wt: 412.88
InChI Key: KKKSOCXMTIVQRN-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a chlorobenzyl group, a dimethylpyrazolyl group, and a purine core structure, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Dimethylpyrazolyl Group: The dimethylpyrazolyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyrazole derivative and a suitable catalyst.

    Final Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorobenzyl group.

Scientific Research Applications

1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby altering the enzyme’s activity.

Comparison with Similar Compounds

    1-(3-chlorobenzyl)-8-(1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the dimethyl groups on the pyrazole ring.

    1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the ethyl group.

Uniqueness: 1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both the dimethylpyrazolyl and ethyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c1-5-25-16-17(22-19(25)27-13(3)9-12(2)23-27)24(4)20(29)26(18(16)28)11-14-7-6-8-15(21)10-14/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKSOCXMTIVQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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